molecular formula C9H15N3 B1327108 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1170202-73-9

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No. B1327108
M. Wt: 165.24 g/mol
InChI Key: XZQKTGXMGZPRBA-UHFFFAOYSA-N
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Description

“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a specialty product for proteomics research .


Synthesis Analysis

While specific synthesis methods for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” were not found, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” consists of a cyclopropanamine group attached to a 1,3-dimethyl-1H-pyrazol-4-yl group .


Physical And Chemical Properties Analysis

“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” has a molecular weight of 165.24 g/mol . Further physical and chemical properties specific to this compound were not found in the available literature.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is part of a series of novel compounds with potential antipsychotic properties. These compounds, including the closely related 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibit reduced spontaneous locomotion in mice without causing ataxia and do not interact with D2 dopamine receptors, marking a distinct difference from traditional antipsychotics. The structure-activity relationship (SAR) analysis revealed that the activity peaks when the pyrazole ring has methyl groups at the 1- and 3-positions and the phenyl ring bears a 3-chloro substituent. These findings could pave the way for developing new antipsychotic drugs with potentially fewer side effects (Wise et al., 1987).

Inhibition of Lysine-Specific Demethylase-1 (LSD1)

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine derivatives have been identified as potent inhibitors of LSD1, an enzyme crucial for DNA packaging in eukaryotic cells. By inhibiting LSD1, these compounds can increase histone 3 methylation, leading to alterations in gene expression. This mechanism suggests their potential therapeutic application in treating various conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Catalytic Activity in Polymerization

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine and its derivatives have shown promise in catalyzing polymerization reactions. For instance, complexes formed with zinc and cadmium have been utilized in the polymerization of methyl methacrylate, yielding high-purity polymers with significant catalytic activity. These findings indicate the potential utility of these compounds in industrial polymer production processes (Choi et al., 2015).

Future Directions

While specific future directions for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” are not available, pyrazole derivatives have shown potential in various areas of research, including antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity . This suggests that “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” and similar compounds may have potential applications in these areas.

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQKTGXMGZPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

CAS RN

1170202-73-9
Record name N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
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